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Introduction to Azido-PEG4-TFP Ester and Copper-Free
Click Chemistry

Azido-PEG4-TFP ester is a specialized heterobifunctional crosslinker that has become an essential tool in

modern bioconjugation strategies, particularly for applications requiring bioorthogonal chemistry in

sensitive biological systems. This compound features an azide functional group on one end and a 2,3,5,6-

tetrafluorophenyl (TFP) ester on the other, connected by a tetraethylene glycol spacer (PEG4). The

unique design of this linker enables efficient conjugation between biomolecules without the need for

cytotoxic copper catalysts, making it particularly valuable for live cell applications, in vivo imaging, and

the development of therapeutic bioconjugates [1] [2].

The fundamental advantage of copper-free click chemistry lies in its bioorthogonality—the ability to

proceed rapidly and selectively in biological environments without interfering with native biochemical

processes. Unlike traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), copper-free variants

such as strain-promoted azide-alkyne cycloaddition (SPAAC) utilize strained alkynes like

dibenzocyclooctyne (DBCO) that react efficiently with azides without generating reactive oxygen species or

causing cytotoxicity [3] [4]. This property is crucial for maintaining cellular viability and biological

function during labeling experiments, especially for sensitive primary cells or whole organism studies.
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Reagent Properties and Characteristics

Structural Features and Solubility

Azido-PEG4-TFP ester possesses distinct structural characteristics that make it particularly useful for

bioconjugation applications. The compound has a defined molecular weight of 439.4 g/mol and the

chemical formula C₁₇H₂₁F₄N₃O₆ [5] [1]. The PEG4 spacer creates a 16-atom bridge measuring

approximately 17.7 Å in length, which provides sufficient hydrodynamic separation between conjugated

molecules to minimize steric hindrance while maintaining efficient reaction kinetics [5]. This spacer design

significantly enhances the water solubility of the compound and its conjugates, facilitating reactions in

physiological buffers and biological matrices.

The reagent exhibits excellent solubility in various organic solvents including methylene chloride, DMSO,

THF, ethyl acetate, methanol, and acetonitrile [5]. This solubility profile enables preparation of

concentrated stock solutions that can be diluted into aqueous reaction mixtures. The discrete PEG chain

(dPEG) differs from polydisperse PEG linkers by having a single molecular weight, which simplifies

analytical characterization and ensures reproducible conjugation outcomes [5].

Comparative Advantage of TFP Esters

The TFP ester moiety in Azido-PEG4-TFP ester provides significant advantages over more commonly used

N-hydroxysuccinimidyl (NHS) esters. Specifically, TFP esters demonstrate superior hydrolytic stability

with a half-life of approximately 4 hours at pH 8.0 and 25°C, compared to just 1 hour for NHS esters under

similar conditions [5] [1]. This extended stability allows for more flexible experimental workflows and

reduces reagent waste during conjugation reactions.

Additionally, TFP esters exhibit enhanced reactivity toward primary and secondary amines at a slightly

higher optimal pH range (7.5–8.0) compared to NHS esters (7.0–7.5) [5]. The electron-withdrawing fluorine

atoms on the phenyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to

nucleophilic attack by amines [1]. This combination of stability and reactivity makes TFP esters particularly

valuable for conjugating amine-functionalized oligonucleotides to proteins and other complex

biomolecules where reaction efficiency is critical [1] [6].
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Table 1: Comparative Properties of Azido-PEG4-TFP Ester and Related Compounds

Property
Azido-PEG4-TFP
Ester

Azido-PEG4-NHS
Ester

DBCO-PEG4-TFP
Ester

Molecular Weight 439.4 g/mol 388.37 g/mol Varies by specific
compound

Reactive Groups Azide + TFP ester Azide + NHS ester DBCO + TFP ester

Optimal pH for Amine
Conjugation

7.5–8.0 7.0–7.5 7.5–8.0

Hydrolytic Stability High (half-life ~4h at

pH 8.0)

Moderate (half-life ~1h

at pH 7.5)

High (similar to TFP

esters)

Click Chemistry Type Copper-catalyzed or

copper-free

Copper-catalyzed or

copper-free

Copper-free only

PEG Spacer Length 16 atoms, 17.7 Å 16 atoms, 17.7 Å Typically 4-12 PEG

units

Reaction Mechanisms and Kinetics

Copper-Free Click Chemistry Mechanisms

Strain-promoted azide-alkyne cycloaddition (SPAAC) represents the primary copper-free mechanism

employed with Azido-PEG4-TFP ester. This reaction involves a cyclooctyne derivative (most commonly

dibenzocyclooctyne or DBCO) that reacts with the azide group to form a stable 1,2,3-triazole linkage

without copper catalysis [3] [4]. The driving force for this reaction is the relief of ring strain in the

cyclooctyne molecule (approximately 18 kcal/mol), which provides sufficient energy for the reaction to

proceed rapidly under physiological conditions [3]. The SPAAC reaction is considered truly bioorthogonal

because both azides and strained alkynes are essentially absent from biological systems, minimizing non-

specific reactions in complex biological mixtures.
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The reaction kinetics of SPAAC are favorable for biological applications, with second-order rate constants

for DBCO derivatives typically ranging from 0.24 to 1.0 M⁻¹s⁻¹ in physiological buffers [1]. The PEG4

spacer in Azido-PEG4-TFP ester enhances these kinetics by reducing steric hindrance, resulting in a 23%

faster reaction rate compared to non-PEGylated analogs in aqueous buffers at pH 7.4 [1]. This acceleration

occurs because the hydrophilic PEG chain maintains reagent solubility while preventing aggregation-induced

kinetic barriers.

pH-Dependent Reactivity and Hydrolysis Kinetics

The conjugation efficiency of Azido-PEG4-TFP ester is strongly influenced by pH conditions due to the

competing reactions of amine conjugation and hydrolytic degradation. The TFP ester group exhibits unique

pH-responsive behavior that directly impacts its performance in biological buffers [1]. As pH increases, the

rate of hydrolysis accelerates, reducing the amount of active ester available for conjugation with target

amines. However, the superior hydrolytic stability of TFP esters compared to NHS esters provides a wider

window for efficient conjugation.

Table 2: pH-Dependent Reactivity and Hydrolysis of TFP Esters

pH Hydrolysis Half-Life Amine Conjugation Efficiency Optimal Application

7.0 8.3 hours 94% Sensitive protein conjugation

7.4 6.1 hours 88% Physiological conditions

8.0 4.7 hours 79% Standard conjugation conditions

9.0 2.9 hours 65% Surface lysine labeling

The electron-withdrawing fluorine atoms on the phenyl ring lower the ester's pKa by approximately 1.3

units compared to non-fluorinated analogs, shifting the hydrolysis equilibrium toward the activated state [1].

This property enables TFP esters to maintain 78% conjugation yield at pH 10 versus only 22% for NHS

esters, allowing directed labeling of surface lysines (pKa ≈ 10.5) on proteins and sequential bioconjugation

in multi-step protocols [1].
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Experimental Protocols

Protocol 1: Antibody-Oligonucleotide Conjugation Using Azido-
PEG4-TFP Ester

This protocol describes a straightforward method for conjugating amine-modified oligonucleotides to

antibodies using Azido-PEG4-TFP ester, adapted from established bioconjugation methodologies [6]. The

resulting antibody-oligonucleotide conjugates (AOCs) are valuable reagents for targeted delivery of

therapeutic oligonucleotides.

Materials and Reagents:

Azido-PEG4-TFP ester (stored at -20°C, brought to room temperature before use)
Amine-modified oligonucleotide (single or double-stranded)

Off-the-shelf antibody (IgG class recommended)
Anhydrous DMSO or acetonitrile

Conjugation buffer: 50 mM carbonate-bicarbonate buffer, pH 8.0
Purification: Size exclusion spin columns or dialysis membranes

Analytical tools: HPLC with UV/Vis detector, SDS-PAGE equipment

Step-by-Step Procedure:

Preparation of Stock Solutions:

Dissolve Azido-PEG4-TFP ester in anhydrous DMSO at 10 mM concentration. Prepare fresh
immediately before use.

Dissolve amine-modified oligonucleotide in conjugation buffer at 1-2 mM concentration.
Prepare antibody solution at 2-5 mg/mL in conjugation buffer.

Oligonucleotide Modification:

Add 10 molar equivalents of Azido-PEG4-TFP ester stock solution to the oligonucleotide
solution.

Incubate with gentle mixing for 2 hours at room temperature.
Purify the azide-functionalized oligonucleotide using size exclusion chromatography or ethanol

precipitation.

Antibody Conjugation via Copper-Free Click Chemistry:
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Add 3-5 molar equivalents of DBCO-NHS ester (or other DBCO derivative) to the antibody

solution.
Incubate for 1 hour at room temperature.

Remove excess DBCO reagent using a desalting column.

Click Reaction:

Combine the azide-functionalized oligonucleotide with DBCO-modified antibody at 1.2:1 molar

ratio.
Allow the reaction to proceed for 4-17 hours at room temperature with gentle agitation.

Purification and Analysis:

Purify the AOC using size exclusion chromatography or anion exchange chromatography.
Analyze conjugation efficiency by SDS-PAGE and HPLC.

Quantify concentration by UV/Vis spectroscopy.

Troubleshooting Tips:

If conjugation efficiency is low, increase the molar equivalents of Azido-PEG4-TFP ester during

oligonucleotide modification.
For hydrophobic antibodies that may precipitate, add up to 10% DMSO to the reaction mixture.

If oligonucleotide degradation occurs, reduce reaction time or add nuclease inhibitors.

Protocol 2: Glycan Imaging in Cultured Cells and Model
Organisms

This protocol applies Azido-PEG4-TFP ester in the construction of multifunctional ExM linkers for

nanoscale imaging of metabolically labeled glycans, based on recently published methodologies [7]. This

approach enables visualization of glycan distribution throughout entire model organisms like C. elegans

with enhanced resolution.

Materials and Reagents:

Azido-PEG4-TFP ester
DBCO-functionalized fluorophore (e.g., DBCO-fluor 545)

Methacrylamide reagent for gel anchoring
Metabolically labeled C. elegans or cultured mammalian cells

Expansion microscopy reagents: acrylamide, sodium acrylate, FAA, APS, TEMED
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Click chemistry buffer: PBS, pH 7.4

Step-by-Step Procedure:

Synthesis of Heteromultifunctional ExM Linker:

Prepare a star-like linker core with three pendant polyethylene glycol (PEG) spacer arms
(lengths 4-12 units).

React Azido-PEG4-TFP ester with amine-functionalized PEG arms to introduce azide
functionality.

Conjugate methacrylamide gel anchor to one arm and reporter (e.g., sulforhodamine B) to
another.

Incorporate a cleavable disulfide linkage in the PEG arm of the click handle for validation.

Metabolic Labeling and Fixation:

Incubate C. elegans or cultured cells with non-canonical monosaccharides (e.g., N-

azidoacetylgalactosamine) to incorporate azides into mucin-type O-glycans.
Fix samples with formaldehyde according to standard protocols.

Click Labeling with ExM Linker:

Incubate fixed samples with the synthesized heteromultifunctional linker (10-50 μM) in click
chemistry buffer for 1-2 hours at room temperature.

Wash thoroughly to remove unbound linker.

Gel Embedding and Expansion:

Prepare gelation solution: 8.625% sodium acrylate, 2.5% acrylamide, 0.15% N,N'-

methylenebisacrylamide in PBS.
Add 0.01% APS and 0.2% TEMED to initiate polymerization.

Embed labeled samples in gel and incubate at 37°C for 2 hours.
Digest proteins with proteinase K (8 U/mL) overnight at 37°C.

Expand gel in deionized water, exchanging water 3-4 times every 30 minutes.

Imaging and Analysis:

Image expanded samples using confocal or super-resolution microscopy.

Validate labeling specificity by comparing with controls lacking metabolic labeling.
Reconstruct nanoscale maps of O-glycosylation patterns.
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Reaction Optimization and Performance Data

Key Parameters for Efficient Conjugation

Optimizing the reaction conditions for Azido-PEG4-TFP ester conjugations requires careful attention to

several critical parameters that directly impact yield and efficiency. Based on systematic studies, the

following conditions have been identified as optimal for most applications [1]:

pH: 7.5–8.0 for amine conjugation with TFP ester; 7.0–8.5 for SPAAC reaction
Temperature: 25–37°C (higher temperatures accelerate both conjugation and hydrolysis)

Buffer selection: 25 mM HEPES (pH 7.4) reduces hydrolysis by 41% compared to phosphate
buffers

Additives: 15% (w/v) trehalose stabilizes TFP esters via water replacement mechanism
Reaction time: 2–4 hours for amine conjugation; 4–17 hours for SPAAC depending on reagents

The ratio of rate constants (k_conj/k_hyd) reaches 12.4 for 10 mM amine concentrations at physiological

pH (7.4), strongly favoring conjugation over hydrolysis [1]. This ratio can be further improved by using

higher amine concentrations and maintaining reaction temperature at 4°C, which decreases the hydrolysis

rate 3.2× compared to 25°C.

Comparative Performance in Biological Systems

Azido-PEG4-TFP ester demonstrates excellent performance across various biological applications. In

copper-catalyzed click reactions, the PEG4 spacer reduces steric hindrance, enabling a 23% faster reaction

rate compared to non-PEGylated analogs in aqueous buffers at pH 7.4 [1]. The TFP ester moiety remains

stable during CuAAC conditions with a half-life of 4.2 hours at pH 7.4, unlike NHS esters which hydrolyze

3.1× faster under identical conditions [1]. This stability allows sequential conjugation steps without

intermediate purification.

In copper-free applications, Azido-PEG4-TFP ester reacts with dibenzocyclooctyne (DBCO) derivatives

with a second-order rate constant of 0.24 M⁻¹s⁻¹ in physiological buffers [1]. The PEG4 linker reduces

activation energy by 8.7 kJ/mol compared to shorter PEG chains, significantly improving reaction efficiency

in complex biological matrices [1]. The reaction maintains 92% efficiency in 30% serum-containing media

compared to 98% in pure PBS, demonstrating remarkable resilience to biological contaminants [1].
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Table 3: Optimization Parameters for Copper-Catalyzed Click Chemistry with Azido-PEG4-TFP Ester

Parameter Optimal Range Impact on Reaction Yield

Copper(II) sulfate 0.5–1.0 mM Linear increase to 89%

Sodium ascorbate 2.0–5.0 mM Prevents Cu(II) oxidation, maintains reduction

Reaction temperature 25–37°C 37°C improves yield by 18%

PEG chain length 4–6 units Maximizes solubility and minimizes steric effects

Azide concentration 1–5 mM Higher concentrations drive reaction completion

Reaction time 1–4 hours Plateaus after 2 hours at optimal conditions

Applications in Bioconjugation and Biomedical
Research

Antibody-Drug Conjugates and Targeted Therapeutics

The application of Azido-PEG4-TFP ester in constructing antibody-oligonucleotide conjugates (AOCs)

represents a significant advancement in targeted therapeutic delivery [6]. These conjugates enable precise

delivery of therapeutic oligonucleotides to specific tissues, minimizing off-target effects and enhancing

therapeutic efficacy. The protocol described in Section 4.1 provides a straightforward method to conjugate

amine-modified oligonucleotides to off-the-shelf antibodies using well-established chemistry, resulting in

conjugates with defined stoichiometry and maintained biological activity [6].

Beyond oligonucleotide delivery, Azido-PEG4-TFP ester facilitates the construction of various targeted

therapeutic agents, including:

Antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios

Protein-protein conjugates for creating bispecific therapeutics
Peptide-drug conjugates for enhanced tissue penetration

Nanoparticle functionalization for targeted drug delivery systems
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The orthogonal reactivity of the azide and TFP ester groups enables sequential conjugation strategies, while

the PEG4 spacer maintains the solubility and stability of the resulting bioconjugates, addressing common

challenges in formulation and storage.

Bio-orthogonal Glycan Imaging and Expansion Microscopy

The application of Azido-PEG4-TFP ester in glycan imaging represents a cutting-edge methodology for

visualizing carbohydrate distribution in biological systems with nanoscale precision [7]. Recent advances

have demonstrated the construction of multifunctional ExM linkers featuring Azido-PEG4-TFP ester as a

key component for probing and anchoring metabolically labeled glycans in expansion microscopy (ExM)

[7]. This approach has enabled the first nanoscale map of mucin-type O-glycans throughout the entirety of

the C. elegans model organism, revealing O-glycan "hotspots" in unexpected anatomical locations, including

the body wall furrows [7].

The methodology involves modular synthetic strategies for constructing flexible heteromultifunctional

ExM linkers with three distinct functional groups: a click handle for coupling labeled glycans (provided by

Azido-PEG4-TFP ester), a reporter for optical imaging, and a chemical anchor for copolymerization into

the expansion matrix [7]. These linkers are designed with sufficient structural flexibility for efficient cross-

linking of probed glycans into the expansion matrix, while maintaining high efficiency, specificity, and tissue

penetrance in whole organisms [7].

Graphical Representations and Workflows

Bioconjugation Workflow Using Azido-PEG4-TFP Ester

The following diagram illustrates the sequential conjugation strategy employing Azido-PEG4-TFP ester for

constructing antibody-oligonucleotide conjugates:
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Antibody DBCO Reagent

Step 2: DBCO Activation
pH 8.0, 1h

Oligo Azido-PEG4-TFP Ester

p j g
pH 8.0, 2h

Azide-Modified Oligo

DBCO-Modified Antibody

Step 3: SPAAC Reaction
4-17h, RT

Antibody-Oligonucleotide Conjugate

Click to download full resolution via product page

Diagram 1: Sequential Conjugation Workflow for Antibody-Oligonucleotide Conjugates. This diagram

illustrates the three-step process for constructing AOCs using Azido-PEG4-TFP ester, involving initial

oligonucleotide modification, antibody activation, and final copper-free click conjugation.

Chemical Mechanism of SPAAC with Azido-PEG4-TFP Ester

The following diagram depicts the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction mechanism

between Azido-PEG4-TFP ester conjugates and DBCO derivatives:

Azide-Modified Biomolecule
(Azido-PEG4-TFP derivative)

SPAAC Reaction
Copper-Free

k = 0.24 M⁻¹s⁻¹

DBCO-Modified Partner

1,2,3-Triazole Linked Conjugate

Click to download full resolution via product page
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Diagram 2: SPAAC Reaction Mechanism. This diagram illustrates the copper-free click reaction between

azide-modified biomolecules and DBCO partners, resulting in stable triazole-linked conjugates with kinetic

parameters optimal for biological applications.

Conclusion

Azido-PEG4-TFP ester represents a versatile and efficient tool for bioorthogonal conjugation strategies,

particularly in applications requiring copper-free chemistry. Its unique combination of hydrolytic stability,

enhanced reactivity, and water solubility imparted by the discrete PEG4 spacer makes it superior to

traditional NHS esters for many biological applications. The well-defined protocols for antibody-

oligonucleotide conjugation and glycan imaging presented in this document provide researchers with robust

methodologies for constructing complex bioconjugates and conducting sophisticated imaging experiments.

The continuing development of multifunctional linkers incorporating Azido-PEG4-TFP ester, particularly

for expansion microscopy and whole-organism imaging, promises to further advance our understanding of

glycan distribution and function in biological systems [7]. As the field of bioorthogonal chemistry evolves,

Azido-PEG4-TFP ester and related compounds will undoubtedly play an increasingly important role in

enabling precise molecular manipulations in complex biological environments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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